IU1-47
Description
Properties
IUPAC Name |
1-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-piperidin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O/c1-14-12-18(19(23)13-21-10-4-3-5-11-21)15(2)22(14)17-8-6-16(20)7-9-17/h6-9,12H,3-5,10-11,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQIPRWKLACSKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C(=O)CN3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: The Effect of IU1-47 on Autophagic Flux in Neurons
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed examination of the small molecule inhibitor IU1-47 and its role in modulating autophagic flux within neuronal cells. It synthesizes key findings on its mechanism of action, presents quantitative data from relevant studies, outlines experimental protocols for assessing its effects, and visualizes the involved biological pathways and workflows.
Introduction
Protein homeostasis, or proteostasis, is critical for neuronal health and survival. Two major cellular pathways maintain this balance: the ubiquitin-proteasome system (UPS) and autophagy. Dysregulation in these pathways is a common pathological hallmark of many neurodegenerative diseases, characterized by the accumulation of misfolded or aggregated proteins.
This compound is a potent, selective, and cell-permeable small molecule inhibitor of Ubiquitin-Specific Protease 14 (USP14), a deubiquitinating enzyme (DUB) associated with the 26S proteasome.[1][2][3] Initially developed as a tool to enhance proteasomal degradation, subsequent research has revealed that this compound also stimulates autophagic flux in primary neurons.[1][2] This dual activity positions this compound as a significant research tool for investigating the interplay between the UPS and autophagy and as a potential therapeutic lead for neurodegenerative disorders.
This guide explores the technical details of this compound's effect on neuronal autophagy, providing researchers with the necessary background, data, and methodologies to investigate its properties.
Mechanism of Action
This compound exerts its primary effect through the inhibition of USP14. USP14's function at the proteasome is to trim ubiquitin chains from substrates, which can rescue them from degradation.[1] By inhibiting USP14, this compound can accelerate the degradation of a subset of proteasome substrates, including the microtubule-associated protein tau, which is implicated in several neurodegenerative diseases.[1][2][4]
Beyond its role in the UPS, the inhibition of USP14 by this compound has been shown to stimulate autophagic flux in neurons.[2] Autophagic flux is the complete process of autophagy, from the formation of the autophagosome to its fusion with the lysosome and the degradation of its contents. A key indicator of this stimulation is the observed increase in the lipidated form of microtubule-associated protein 1B light chain 3 (LC3-II), a core component of the autophagosome membrane.[2]
Studies suggest that USP14 acts as a negative regulator of autophagy. The mechanism involves the suppression of K63-linked ubiquitination of Beclin 1, a key protein in the initiation of autophagy.[5] By inhibiting USP14, this compound effectively removes this brake, leading to increased Beclin 1 ubiquitination and subsequent induction of the autophagic process.[5] Therefore, this compound modulates two critical arms of the proteostasis network, making it a powerful tool for studying cellular protein quality control.[2]
Figure 1: Mechanism of this compound action on UPS and autophagy pathways.
Quantitative Data Presentation
The efficacy and selectivity of this compound have been quantified in several studies. The tables below summarize the key data points.
Table 1: Inhibitory Potency and Selectivity of this compound
| Target Enzyme | IC₅₀ Value (μM) | Description | Reference |
|---|---|---|---|
| Proteasome-associated USP14 | 0.6 | Represents a ~10-fold increase in potency over the parent compound, IU1. | [2] |
| IsoT/USP5 | ~20 | Demonstrates ~33-fold selectivity for USP14 over the closely related deubiquitinase IsoT/USP5. |[2] |
Table 2: Effective Concentrations for Inducing Autophagy
| Compound | EC₅₀ Value (μM) | Assay / Cell Line | Description | Reference |
|---|---|---|---|---|
| IU1 | 63.4 | GFP-LC3 puncta assay / H4 cells | The parent compound IU1 induces autophagy in a dose-dependent manner. This compound is a more potent derivative. | [6] |
| this compound | 50 | Western Blot for LC3-II / Primary Neurons | Concentration used to demonstrate a clear increase in autophagic flux marker LC3-II. |[2] |
Experimental Protocols
Accurate measurement of autophagic flux is essential to evaluating the effects of compounds like this compound. The gold-standard method involves assessing the accumulation of autophagosome markers in the presence and absence of lysosomal inhibitors.[7]
Measurement of Autophagic Flux by Western Blot
This is the most common method to quantify autophagic flux. It measures the levels of LC3-II, which is recruited to the autophagosome membrane, and p62/SQSTM1, an autophagy receptor that is itself degraded by autophagy.
Protocol Steps:
-
Cell Culture: Plate primary neurons (e.g., cortical or hippocampal) or iPSC-derived neurons at the desired density and allow them to adhere and differentiate.
-
Treatment:
-
Divide cultures into four groups: (1) Vehicle (e.g., DMSO), (2) this compound, (3) Lysosomal inhibitor alone (e.g., 50 µM Chloroquine or 100 nM Bafilomycin A1), (4) this compound + Lysosomal inhibitor.
-
Treat cells with this compound (e.g., 25-50 µM) for a specified period (e.g., 6-24 hours).
-
For groups 3 and 4, add the lysosomal inhibitor for the final 2-4 hours of the treatment period.
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel (e.g., 12-15% acrylamide to resolve LC3-I and LC3-II).
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Rabbit anti-LC3B (detects both LC3-I and the lower, faster-migrating LC3-II).
-
Mouse anti-p62/SQSTM1.
-
A loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Develop with an ECL substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities for LC3-II and p62, normalizing to the loading control.
-
Interpretation: An increase in autophagic flux due to this compound is confirmed if the level of LC3-II in the "this compound + Inhibitor" group is significantly higher than in the "Inhibitor alone" group. A corresponding decrease in p62 levels in the "this compound" group (without inhibitor) also indicates enhanced flux.
-
Figure 2: Experimental workflow for measuring autophagic flux via Western blot.
Measurement of Autophagic Flux by Fluorescence Microscopy
This visual method complements western blotting by allowing for the quantification of autophagosomes (LC3 puncta) at a single-cell level.
Protocol Steps:
-
Cell Culture & Transfection: Plate cells on glass coverslips. If using a cell line, transiently transfect with a plasmid encoding GFP-LC3 or the tandem mCherry-GFP-LC3 reporter. For primary neurons, viral transduction may be necessary.
-
Treatment: Treat cells with this compound +/- lysosomal inhibitors as described in the Western Blot protocol.
-
Fixation and Staining:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with a detergent (e.g., 0.1% Triton X-100).
-
If not using a fluorescent reporter, perform immunofluorescence staining with an anti-LC3B antibody followed by a fluorescently-conjugated secondary antibody.
-
Mount coverslips onto slides with a DAPI-containing mounting medium.
-
-
Imaging: Acquire images using a confocal or high-resolution fluorescence microscope.
-
Data Analysis:
-
Count the number of LC3 puncta per cell. An increase in puncta with this compound treatment indicates an accumulation of autophagosomes.
-
With Tandem Reporter (mCherry-GFP-LC3): Autophagosomes will appear yellow (mCherry+ and GFP+). After fusion with the acidic lysosome, the GFP signal is quenched, and autolysosomes appear red (mCherry+ only). An increase in both yellow and red puncta upon this compound treatment indicates increased autophagic flux.
-
Signaling Pathway Context
This compound stimulates a complex, multi-step signaling pathway. The diagram below illustrates the core autophagic machinery and highlights the proposed point of intervention by USP14.
Figure 3: Overview of the core autophagy signaling pathway.
Conclusion
This compound is a critical tool for neurobiology and drug discovery, providing a means to chemically probe two central pillars of cellular protein quality control. By inhibiting USP14, it not only enhances the clearance of specific proteasome substrates but also robustly stimulates autophagic flux in neurons.[2] This dual action offers a promising strategy for clearing the toxic protein aggregates that are hallmarks of many devastating neurodegenerative diseases.
The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the therapeutic potential of USP14 inhibition. Future work should continue to elucidate the precise molecular links between USP14 and the core autophagy machinery and explore the efficacy of this compound and its derivatives in in vivo models of neurodegeneration.
References
- 1. An inhibitor of the proteasomal deubiquitinating enzyme USP14 induces tau elimination in cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An inhibitor of the proteasomal deubiquitinating enzyme USP14 induces tau elimination in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. USP14: Structure, Function, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | USP14: Structure, Function, and Target Inhibition [frontiersin.org]
- 5. USP14 regulates autophagy by suppressing K63 ubiquitination of Beclin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
Technical Whitepaper: The Impact of the USP14 Inhibitor IU1-47 on Neurodegenerative Disease Models
Audience: Researchers, scientists, and drug development professionals.
Abstract
Neurodegenerative diseases, such as Alzheimer's and other tauopathies, are often characterized by the pathological accumulation of misfolded proteins. A key cellular mechanism for clearing these proteins is the Ubiquitin-Proteasome System (UPS). This whitepaper provides an in-depth technical guide on IU1-47, a potent and selective small-molecule inhibitor of the proteasome-associated deubiquitinating enzyme USP14. By inhibiting USP14, this compound enhances the degradation of proteasome substrates, including the microtubule-associated protein tau. This document consolidates the current understanding of this compound's mechanism of action, its demonstrated effects in various in vitro neurodegenerative disease models, and detailed experimental protocols. Quantitative data are presented in structured tables, and key pathways and workflows are visualized using diagrams to provide a comprehensive resource for researchers in the field.
Introduction: Targeting Protein Homeostasis in Neurodegeneration
The aggregation of misfolded proteins is a central pathological feature of many neurodegenerative disorders. In tauopathies like Alzheimer's disease (AD) and frontotemporal dementia (FTDP-17), the hyperphosphorylated and aggregated forms of the tau protein accumulate, leading to neuronal dysfunction and death[1]. The cellular machinery responsible for maintaining protein homeostasis, or proteostasis, is a critical area of therapeutic investigation. The Ubiquitin-Proteasome System (UPS) is the primary pathway for the selective degradation of intracellular proteins[2][3].
USP14 is a deubiquitinating enzyme (DUB) that associates with the 26S proteasome and can remove ubiquitin chains from substrates, thereby rescuing them from degradation[3]. Inhibiting USP14 presents a compelling strategy to enhance the clearance of disease-relevant proteins. This compound is a derivative of the initial USP14 inhibitor, IU1, and exhibits approximately 10-fold greater potency and high selectivity[2][3]. This document details the impact of this compound on key pathological proteins in various neurodegenerative disease models.
Mechanism of Action of this compound
This compound exerts its effects primarily through the inhibition of USP14 at the proteasome, which in turn modulates two major cellular protein clearance pathways: the proteasome and autophagy.
Enhancement of the Ubiquitin-Proteasome System
The UPS targets proteins for degradation through a process of polyubiquitination. USP14 can counteract this by trimming the ubiquitin chain on a substrate, preventing its degradation. This compound selectively inhibits the catalytic activity of proteasome-bound USP14. This inhibition prevents the deubiquitination of substrates, leading to their enhanced degradation by the proteasome[2][4]. This mechanism has been shown to be effective for various proteasome substrates, including those implicated in neurodegeneration[2][4].
References
- 1. Frontiers | New Insights Into Drug Discovery Targeting Tau Protein [frontiersin.org]
- 2. An inhibitor of the proteasomal deubiquitinating enzyme USP14 induces tau elimination in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An inhibitor of the proteasomal deubiquitinating enzyme USP14 induces tau elimination in cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancement of Proteasome Activity by a Small-Molecule Inhibitor of Usp14 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling IU1-47: A Technical Guide to its Discovery, Synthesis, and Application in Modulating Proteostasis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of IU1-47, a potent and selective inhibitor of the deubiquitinating enzyme Ubiquitin-Specific Protease 14 (USP14). We delve into the discovery of this compound as a significant advancement over its predecessor, IU1, and detail its chemical synthesis. The core of this document focuses on the experimental protocols for key assays used to characterize this compound's activity, including in vitro USP14 inhibition and substrate degradation assays, as well as cell-based assessments of tau protein degradation. Quantitative data on its potency and selectivity are presented in a clear, tabular format. Furthermore, this guide includes detailed diagrams of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's mechanism of action and its potential as a valuable research tool in the study of proteostasis and neurodegenerative diseases.
Discovery and Rationale
This compound was developed through the systematic chemical modification of the initial USP14 inhibitor, IU1. The primary goal was to enhance the potency and selectivity of USP14 inhibition. A high-throughput screen of a chemical library led to the initial discovery of IU1 as a selective inhibitor of USP14, a deubiquitinating enzyme associated with the proteasome that plays a crucial role in regulating protein degradation. Subsequent structure-activity relationship (SAR) studies on IU1, involving the synthesis and characterization of 87 variants, culminated in the identification of this compound.[1] This second-generation inhibitor demonstrated a tenfold increase in potency against USP14 compared to IU1, establishing it as a more effective tool for studying the physiological functions of USP14 and its role in various disease states, particularly neurodegenerative disorders like tauopathies.[1]
Quantitative Data
The inhibitory activity and selectivity of this compound have been quantified in various biochemical assays. The following table summarizes the key quantitative metrics for this compound.
| Parameter | Value | Target/Enzyme | Notes |
| IC50 | 0.6 µM | Proteasome-associated USP14 | The half-maximal inhibitory concentration against its primary target. |
| IC50 | 20 µM | IsoT/USP5 | Demonstrates ~33-fold selectivity for USP14 over the closely related deubiquitinating enzyme USP5. |
Chemical Synthesis of this compound
The synthesis of this compound, chemically named 1-(1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(piperidin-1-yl)ethanone, is achieved through a multi-step process. The detailed protocol is adapted from the supplementary materials of the primary discovery publication.
Synthesis Scheme:
A mixture of 4-chloroaniline and hexane-2,5-dione is refluxed in ethanol with a catalytic amount of p-toluenesulfonic acid to yield 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole. This intermediate is then subjected to a Vilsmeier-Haack reaction using phosphorus oxychloride and dimethylformamide to introduce a formyl group, yielding 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. The resulting aldehyde is then treated with trimethylsulfonium iodide and sodium hydride to form an epoxide intermediate. Finally, the epoxide is opened by piperidine to yield the final product, this compound.
Detailed Protocol:
-
Step 1: Synthesis of 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole. A solution of 4-chloroaniline (1 eq) and hexane-2,5-dione (1.1 eq) in ethanol is treated with a catalytic amount of p-toluenesulfonic acid. The mixture is heated at reflux for 4 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
-
Step 2: Synthesis of 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. To a solution of 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole (1 eq) in anhydrous dimethylformamide, phosphorus oxychloride (1.2 eq) is added dropwise at 0°C. The reaction mixture is then stirred at room temperature for 2 hours before being heated to 60°C for 1 hour. The reaction is quenched by pouring it into ice-water and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is collected by filtration and dried.
-
Step 3: Synthesis of 2-(1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)oxirane. A suspension of sodium hydride (1.5 eq) in anhydrous dimethyl sulfoxide is stirred at room temperature. A solution of trimethylsulfonium iodide (1.5 eq) in anhydrous dimethyl sulfoxide is added, and the mixture is stirred for 30 minutes. A solution of 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (1 eq) in anhydrous dimethyl sulfoxide is then added, and the reaction is stirred for an additional 2 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is dried and concentrated.
-
Step 4: Synthesis of this compound (1-(1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(piperidin-1-yl)ethanone). A solution of 2-(1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)oxirane (1 eq) and piperidine (2 eq) in ethanol is heated at reflux for 3 hours. The solvent is evaporated, and the residue is purified by column chromatography to afford this compound.
Experimental Protocols
In Vitro USP14 Inhibition Assay (Ub-AMC Cleavage)
This assay measures the ability of this compound to inhibit the deubiquitinating activity of USP14 using a fluorogenic substrate, ubiquitin-7-amido-4-methylcoumarin (Ub-AMC).
Materials:
-
Recombinant human USP14
-
26S proteasomes
-
Ubiquitin-AMC (Ub-AMC)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT
-
This compound stock solution in DMSO
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing 26S proteasomes (final concentration 1 nM) and recombinant USP14 (final concentration 15 nM) in assay buffer.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the USP14/proteasome mixture to the wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding Ub-AMC to a final concentration of 1 µM.
-
Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every 2 minutes for 60 minutes at 37°C using a fluorescence plate reader.
-
Calculate the rate of Ub-AMC cleavage (slope of the linear portion of the fluorescence curve).
-
Determine the percent inhibition for each this compound concentration relative to the DMSO control and calculate the IC50 value by fitting the data to a dose-response curve.
In Vitro Substrate Degradation Assay
This assay assesses the effect of this compound on the degradation of a ubiquitinated substrate by the proteasome.
Materials:
-
Polyubiquitinated substrate (e.g., ubiquitinated-Sic1 or ubiquitinated-cyclin B)
-
26S proteasomes
-
Recombinant human USP14
-
ATP regenerating system (creatine kinase, creatine phosphate, ATP)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2
-
This compound stock solution in DMSO
-
SDS-PAGE loading buffer
-
Antibodies against the substrate protein
Procedure:
-
Set up reactions containing 26S proteasomes (5 nM), recombinant USP14 (100 nM), and the ATP regenerating system in assay buffer.
-
Add this compound (e.g., 25 µM final concentration) or DMSO (vehicle control) and pre-incubate for 10 minutes at 30°C.
-
Initiate the degradation reaction by adding the polyubiquitinated substrate (e.g., 100 nM).
-
At various time points (e.g., 0, 15, 30, 60, 90 minutes), take aliquots of the reaction and quench with SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes and resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform immunoblotting using an antibody specific for the substrate to visualize its degradation over time.
Cell-Based Tau Degradation Assay
This assay evaluates the ability of this compound to promote the degradation of the microtubule-associated protein tau in a cellular context.
Materials:
-
Primary neuronal cell culture or a suitable cell line (e.g., SH-SY5Y) expressing tau.
-
Cell culture medium
-
This compound stock solution in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Antibodies: anti-total tau, anti-phospho-tau (various epitopes), and a loading control antibody (e.g., anti-GAPDH or anti-actin)
Procedure:
-
Plate cells at an appropriate density and allow them to adhere and grow.
-
Treat the cells with various concentrations of this compound (e.g., 1-50 µM) or DMSO (vehicle control) for a specified period (e.g., 24-48 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Perform SDS-PAGE and immunoblotting as described in the in vitro degradation assay, using antibodies against total tau, specific phospho-tau species, and a loading control.
-
Quantify the band intensities using densitometry to determine the relative levels of tau in treated versus control cells.
Visualizations
Signaling Pathway
Caption: this compound inhibits USP14, preventing deubiquitination and promoting protein degradation.
Experimental Workflow: In Vitro Tau Degradation
Caption: Workflow for assessing this compound's effect on in vitro tau degradation.
Mechanism of Action
This compound functions as an allosteric inhibitor of USP14.[2] Crystallographic studies have revealed that this compound binds to a pocket on USP14 that is distinct from the catalytic active site.[2] This binding event induces a conformational change in USP14 that prevents the C-terminus of ubiquitin from accessing the catalytic triad, thereby sterically blocking the deubiquitination reaction.[2] By inhibiting USP14's ability to trim ubiquitin chains from proteasome-bound substrates, this compound effectively enhances the degradation of a subset of proteins, including the neurodegeneration-associated protein tau.[1] This mechanism of action makes this compound a valuable probe for investigating the intricate regulation of the ubiquitin-proteasome system. Furthermore, this compound has been shown to stimulate autophagic flux in primary neurons, suggesting a broader role in cellular proteostasis beyond direct proteasome modulation.[1]
References
IU1-47: A Technical Guide to its Role in Protein Quality Control
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ubiquitin-proteasome system (UPS) is a critical pathway for maintaining protein homeostasis, and its dysregulation is implicated in numerous diseases, including neurodegenerative disorders and cancer. IU1-47 is a potent and selective small-molecule inhibitor of Ubiquitin-Specific Protease 14 (USP14), a deubiquitinating enzyme (DUB) associated with the proteasome. By inhibiting USP14, this compound enhances the degradation of a subset of proteasome substrates, offering a promising therapeutic strategy for diseases characterized by the accumulation of toxic proteins. This technical guide provides an in-depth overview of this compound's mechanism of action, its role in protein quality control, detailed experimental protocols for its characterization, and a summary of its quantitative effects.
Introduction to this compound and Protein Quality Control
Protein quality control is an essential cellular process that ensures the fidelity of the proteome by identifying and eliminating misfolded or damaged proteins. The UPS is a major arm of this system, where proteins are tagged with ubiquitin chains, marking them for degradation by the proteasome. Deubiquitinating enzymes (DUBs) counteract this process by removing ubiquitin chains, thereby rescuing substrates from degradation.
USP14 is one of three DUBs that associate with the proteasome. It can trim ubiquitin chains from substrates, which can delay their degradation.[1] Inhibition of USP14's catalytic activity, therefore, represents a strategy to accelerate the degradation of specific proteins that are clients of the UPS.
This compound is a derivative of the initial USP14 inhibitor, IU1, and exhibits approximately 10-fold greater potency.[2][3] It acts as a selective inhibitor of proteasome-bound USP14, with minimal off-target effects on other DUBs like USP5.[2][4] By blocking USP14's deubiquitinating activity, this compound effectively enhances the degradation of certain ubiquitinated proteins, most notably the microtubule-associated protein tau, which is implicated in Alzheimer's disease and other tauopathies.[2]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the inhibitory activity and cellular effects of this compound and its precursor, IU1.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | This compound IC50 | Selectivity (over USP5/IsoT) | Reference |
| Proteasome-associated USP14 | 0.6 µM | ~33-fold | [2] |
| Proteasome-associated USP14 | 60 nM | >30-fold | [4] |
| USP5 (IsoT) | 20 µM | - | [5] |
Table 2: Cellular Effects of this compound and IU1
| Compound | Cell Type | Substrate | Effect | Concentration | Reference |
| This compound | Primary cortical neurons | Tau (wild-type) | Significant decrease in protein levels | 25 µM | [2] |
| This compound | Primary cortical neurons | Tau (P301S mutant) | Dose-dependent decrease in protein levels | 3 µM, 10 µM, 30 µM | [2] |
| IU1 | Mouse Embryonic Fibroblasts (MEFs) | Tau | Dose-dependent reduction in protein levels | 50 µM (strong effect) | [1] |
| IU1 | MEFs | TDP-43 | Accelerated degradation | 75 µM | [1] |
| IU1 | HEK293 cells | Oxidized proteins | Enhanced degradation and resistance to oxidative stress | Not specified | [1] |
Table 3: Cell Viability Data
| Compound | Cell Type | Assay | Effect | Concentration | Reference |
| This compound | Mouse Embryonic Fibroblasts (MEFs) | MTT assay | Well tolerated | Not specified | [2] |
| IU1 | Mouse Embryonic Fibroblasts (MEFs) | Viability/Proliferation | Toxic effects apparent | 250 µM | [1] |
Signaling Pathways and Mechanisms of Action
The mechanism by which this compound enhances protein degradation is centered on its specific inhibition of USP14 at the proteasome. The following diagrams illustrate the key signaling pathway and the logical relationship of this compound's action.
Caption: Signaling pathway of USP14 inhibition by this compound.
Caption: Logical flow of this compound's mechanism of action.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity and cellular effects of this compound.
In Vitro USP14 Activity Assay (Ub-AMC Assay)
This assay measures the deubiquitinating activity of proteasome-associated USP14 using the fluorogenic substrate ubiquitin-7-amido-4-methylcoumarin (Ub-AMC).
Materials:
-
Recombinant human USP14
-
Purified human 26S proteasomes (VS-26S, treated with ubiquitin-vinyl sulfone to inactivate other DUBs)
-
Ub-AMC substrate
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 1 mM ATP, 0.1 mg/mL ovalbumin
-
This compound stock solution (in DMSO)
-
384-well non-binding plates
-
Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Prepare the assay buffer with freshly added DTT and ATP.
-
Prepare a 30 nM solution of recombinant USP14 in the assay buffer.
-
Dispense 10 µL of the USP14 solution into each well of a 384-well plate.
-
Prepare serial dilutions of this compound in DMSO and add to the wells. The final DMSO concentration should not exceed 1%. Include DMSO-only wells as a control.
-
Pre-incubate the plate at room temperature for 30-45 minutes.
-
Prepare a reagent mixture containing 2 nM VS-26S proteasomes and 1.6 µM Ub-AMC in the assay buffer.
-
Initiate the reaction by adding 10 µL of the reagent mixture to each well. The final concentrations will be 15 nM USP14, 1 nM VS-26S, and 0.8 µM Ub-AMC.
-
Immediately begin measuring the fluorescence at 355 nm excitation and 460 nm emission in a kinetic mode for 30-90 minutes at room temperature.
-
Calculate the rate of Ub-AMC hydrolysis (increase in fluorescence over time).
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Tau Degradation Assay
This protocol describes the use of lentiviral transduction to express human tau in primary neurons, followed by treatment with this compound and quantification of tau levels by Western blot.
Materials:
-
Primary cortical neurons
-
Lentiviral or adeno-associated viral (AAV) vectors encoding human tau (wild-type or mutant)
-
Complete neuronal culture medium
-
This compound stock solution (in DMSO)
-
Proteasome inhibitor (e.g., MG-132)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-total tau, anti-phospho-tau, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lentiviral Transduction:
-
Plate primary cortical neurons at the desired density.
-
After 4-5 days in vitro (DIV), transduce the neurons with lentiviral vectors encoding human tau at an appropriate multiplicity of infection (MOI).[6]
-
Incubate for 18-24 hours, then replace the medium with fresh culture medium.
-
Allow the cells to express tau for at least 4 days.[2]
-
-
This compound Treatment:
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total tau and GAPDH overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Quantification:
-
Quantify the band intensities using image analysis software.
-
Normalize the tau band intensity to the corresponding GAPDH band intensity to control for loading differences.
-
Compare the normalized tau levels in this compound-treated samples to the vehicle control.
-
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on the viability of neuronal cells.
Materials:
-
Primary neurons or neuronal cell line
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or DMSO (vehicle control) for the desired duration (e.g., 48 hours).
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control (100% viability).
Experimental Workflow for Inhibitor Characterization
The discovery and characterization of a specific inhibitor like this compound follows a structured workflow, from initial screening to cellular validation.
Caption: Experimental workflow for characterizing a USP14 inhibitor.
Conclusion
This compound is a valuable chemical probe for studying the role of USP14 in protein quality control and a potential lead compound for therapeutic development. Its ability to selectively inhibit USP14 and thereby enhance the degradation of disease-relevant proteins like tau underscores the potential of targeting DUBs for the treatment of proteopathies. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers working with this compound and investigating the broader implications of USP14 inhibition in cellular homeostasis and disease. Further research is warranted to explore the full therapeutic potential of this compound and similar compounds in preclinical models of neurodegenerative diseases and other disorders linked to impaired protein degradation.
References
- 1. Enhancement of Proteasome Activity by a Small-Molecule Inhibitor of Usp14 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An inhibitor of the proteasomal deubiquitinating enzyme USP14 induces tau elimination in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. USP14: Structure, Function, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Deubiquitinating Enzymes | Tocris Bioscience [tocris.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. brainvta.tech [brainvta.tech]
Methodological & Application
Application Notes and Protocols for IU1-47 in Primary Neuronal Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction:
IU1-47 is a potent and selective inhibitor of Ubiquitin-Specific Protease 14 (USP14), a deubiquitinating enzyme associated with the proteasome.[1][2] Inhibition of USP14 by this compound has been shown to enhance the degradation of proteasome substrates, including the microtubule-associated protein tau, which is implicated in several neurodegenerative diseases.[1][2] Furthermore, this compound stimulates autophagic flux in primary neurons, highlighting its role in modulating two critical protein homeostasis pathways.[1] These characteristics make this compound a valuable tool for studying protein degradation machinery and for investigating potential therapeutic strategies for neurodegenerative disorders.
This document provides detailed protocols for the application of this compound in primary neuronal cell cultures, along with data presentation and visualization of the associated signaling pathways and experimental workflows.
Quantitative Data Summary
Table 1: Effect of this compound on Tau Levels in Primary Neuronal Cultures
| Cell Type | Treatment | Concentration (µM) | Duration (hours) | Effect on Tau Levels | Reference |
| Rat Primary Cortical Neurons | This compound | 25 | 48 | Reduction in human wild-type tau | [1] |
| Rat Primary Cortical Neurons | This compound | Indicated Concentrations | 48 (after 5 days of AAV-tau-P301S infection) | Reduction in human tau mutant P301S | [1] |
| Murine Cortical Primary Neurons | IU1-C (inactive analog) | 12.5 | 48 | No significant effect on tau turnover | [1] |
Table 2: Potency and Selectivity of this compound
| Target | IC50 | Notes | Reference |
| USP14 | 60 nM | Potent inhibition | |
| USP5 (IsoT) | >30-fold selectivity over USP14 | Demonstrates specificity |
Experimental Protocols
Part 1: Preparation of Primary Rat Cortical Neuronal Cultures
This protocol is adapted from established methods for generating primary neuronal cultures and is suitable for subsequent treatment with this compound.[3][4][5]
Materials:
-
E18 timed-pregnant Sprague-Dawley rat
-
Hibernate®-E Medium
-
Papain
-
Neurobasal® Plus Medium supplemented with B-27® Plus Supplement
-
GlutaMAX™ Supplement
-
Penicillin-Streptomycin
-
Poly-D-lysine
-
Sterile, tissue culture-treated plates or coverslips
-
Dissection tools
Procedure:
-
Coating of Culture Vessels:
-
Aseptically coat culture plates or coverslips with Poly-D-lysine solution (50 µg/mL in sterile water) for at least 1 hour at room temperature.
-
Aspirate the Poly-D-lysine solution and wash the vessels three times with sterile distilled water.
-
Allow the vessels to dry completely in a laminar flow hood.
-
-
Tissue Dissection:
-
Euthanize the timed-pregnant rat according to approved institutional animal care and use committee protocols.
-
Dissect the E18 embryos and isolate the cortices in ice-cold Hibernate®-E Medium.
-
-
Cell Dissociation:
-
Transfer the cortical tissue to a tube containing a papain solution in Hibernate®-E medium without Ca2+.
-
Incubate for 30 minutes at 30°C with gentle agitation every 5 minutes.
-
Stop the enzymatic digestion by adding complete Hibernate®-E medium.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
-
Cell Plating:
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Plate the neurons at the desired density (e.g., 1 x 10^5 cells/well in a 48-well plate) in pre-warmed Neurobasal® Plus Medium containing B-27® Plus Supplement, GlutaMAX™, and Penicillin-Streptomycin.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
-
Cell Maintenance:
-
After 24 hours, replace half of the culture medium with a fresh, pre-warmed medium.
-
Continue to replace half of the medium every 3-4 days. Cultures are typically ready for experimental manipulation, such as this compound treatment, after 4-5 days in vitro (DIV).
-
Part 2: this compound Treatment of Primary Neuronal Cultures
Materials:
-
This compound compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Primary neuronal cultures (from Part 1)
-
Complete Neurobasal® Plus Medium
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in sterile DMSO at a concentration of 10 mM.
-
Store the stock solution at -20°C.
-
-
Treatment of Neuronal Cultures:
-
On the day of the experiment (e.g., DIV 5), dilute the this compound stock solution to the desired final concentration in a pre-warmed complete Neurobasal® Plus Medium. It is crucial to also prepare a vehicle control using the same concentration of DMSO.
-
For example, to treat cells with 25 µM this compound, dilute the 10 mM stock solution accordingly.
-
Carefully remove half of the medium from each well of the neuronal culture and replace it with the medium containing the appropriate concentration of this compound or vehicle control.
-
Incubate the cells for the desired period (e.g., 48 hours).
-
-
Post-Treatment Analysis:
-
Following incubation, the cells can be harvested for various downstream analyses, such as:
-
Western Blotting: To assess the levels of specific proteins like tau.
-
Immunocytochemistry: For visualization of protein localization and cellular morphology.
-
Cell Viability Assays: To determine any potential cytotoxicity of the treatment.
-
-
Visualizations
Caption: Experimental Workflow for this compound Treatment of Primary Neuronal Cultures.
Caption: this compound Signaling Pathway in Neuronal Cells.
References
- 1. An inhibitor of the proteasomal deubiquitinating enzyme USP14 induces tau elimination in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Primary hippocampal and cortical neuronal culture and transfection [protocols.io]
- 4. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols: IU1-47 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing IU1-47, a potent and selective inhibitor of Ubiquitin-Specific Protease 14 (USP14), in various in vitro experimental settings. This document outlines the mechanism of action, optimal concentration ranges, and detailed protocols for biochemical and cell-based assays.
Introduction to this compound
This compound is a small molecule inhibitor of the proteasome-associated deubiquitinating enzyme (DUB) USP14.[1] It is a derivative of the initial hit compound IU1, exhibiting approximately 10-fold greater potency.[2] By inhibiting USP14, this compound enhances the degradation of certain ubiquitinated proteins, making it a valuable tool for studying the ubiquitin-proteasome system (UPS) and as a potential therapeutic agent in diseases characterized by protein aggregation, such as neurodegenerative disorders, or in oncology.[2][3] this compound has been shown to induce the elimination of tau in cultured neurons and promote autophagy in cancer cell lines.[3][4]
Mechanism of Action
USP14 is one of three DUBs associated with the proteasome that can remove ubiquitin chains from substrates prior to their degradation. This "proofreading" activity can rescue proteins from degradation. This compound acts as an allosteric inhibitor, binding to a pocket distinct from the enzyme's active site.[1] This inhibition specifically targets proteasome-bound, activated USP14, while having minimal effect on the free, autoinhibited form of the enzyme.[2][5] By blocking USP14's deubiquitinating activity, this compound effectively "traps" substrates on the proteasome, leading to their enhanced degradation.[2] This mechanism not only accelerates substrate turnover through the UPS but has also been shown to stimulate autophagic flux.[2]
Caption: this compound allosterically inhibits proteasome-bound USP14, preventing substrate deubiquitination and promoting degradation.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound activity from biochemical and cell-based assays. Concentrations should be optimized for specific cell lines and experimental conditions.
| Parameter | Target | Value | Assay Type | Reference |
| IC₅₀ | USP14 | 0.6 µM | Biochemical (Proteasome-associated) | [3][4][5][6][7] |
| IC₅₀ | USP14 | 60 nM | Biochemical | |
| IC₅₀ | USP5 (IsoT) | 20 µM | Biochemical | [3][4][5][7] |
| Selectivity | USP14 vs. USP5 | ~33-fold | Biochemical | [2][6] |
| Effective Conc. | Tau Degradation | 3 - 30 µM | Cell-based (Murine Cortical Neurons) | [4][5] |
| Effective Conc. | Tau Degradation | 25 µM | Cell-based (Rat Cortical Neurons) | [3] |
| Effective Conc. | DUB Inhibition | 17 - 25 µM | In Vitro Deubiquitination/Degradation Assay | [2][4] |
| Effective Conc. | Autophagy Induction | 25 µM | Cell-based (A549 & H1299 Lung Cancer Cells) | [3] |
Note: The discrepancy in reported IC₅₀ values (0.6 µM vs. 60 nM) may be due to different assay conditions, such as enzyme and substrate concentrations or the specific assay technology used.
Experimental Protocols
Preparation of this compound Stock Solutions
Proper dissolution and storage are critical for consistent results.
-
Recommended Solvent: High-quality, anhydrous Dimethyl Sulfoxide (DMSO) is the preferred solvent for creating high-concentration stock solutions.[2] this compound is also soluble in ethanol and DMF.[8]
-
Stock Concentration: Prepare a stock solution of 10-25 mM in DMSO. For example, to make a 10 mM stock, dissolve 3.31 mg of this compound (MW: 330.85 g/mol ) in 1 mL of DMSO. Sonication may be required to fully dissolve the compound.[5]
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to one month or at -80°C for up to one year.[4][6]
-
Working Dilutions: For aqueous buffers or cell culture media, first dilute the DMSO stock in the appropriate buffer. The final DMSO concentration in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.[9]
Biochemical Assay: USP14 Inhibition using a Fluorogenic Substrate
This protocol describes a method to measure the inhibition of proteasome-activated USP14 using a fluorogenic ubiquitinated substrate, such as Ubiquitin-AMC (Ub-AMC).
Caption: Workflow for a biochemical assay to determine the IC₅₀ of this compound against USP14.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 0.5 mM EDTA, 1 mg/mL BSA, 5 mM DTT).
-
Enzyme Mix: Reconstitute purified 26S proteasome and recombinant human USP14 in assay buffer. The activity of USP14 is greatly enhanced by its association with the proteasome.[1]
-
This compound Dilutions: Prepare a serial dilution series of this compound in assay buffer containing a fixed percentage of DMSO. A typical concentration range for an IC₅₀ determination would be 1 nM to 50 µM.
-
Substrate: Dilute Ub-AMC substrate in assay buffer to the desired final concentration (e.g., 0.5-1 µM).
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add the enzyme mix (USP14 + 26S proteasome).
-
Add the this compound serial dilutions. For positive controls (no inhibition), add assay buffer with the same final DMSO concentration. For negative controls (background), add assay buffer without the enzyme.
-
Pre-incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.[9]
-
Initiate the reaction by adding the Ub-AMC substrate to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity (Excitation: ~350 nm, Emission: ~460 nm) kinetically over 30-60 minutes.
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot percent inhibition versus log[this compound] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cell-Based Assay: Tau Protein Degradation in Neuronal Cells
This protocol outlines a general method to assess the effect of this compound on the degradation of a target protein, such as tau, in a relevant cell line (e.g., primary neurons or SH-SY5Y neuroblastoma cells).
Caption: Experimental workflow for assessing this compound-mediated degradation of a target protein in cultured cells.
Methodology:
-
Cell Culture:
-
Plate cells (e.g., murine primary cortical neurons) at an appropriate density in multi-well plates.[4] Allow cells to adhere and grow for at least 24 hours.
-
-
This compound Treatment:
-
Prepare working solutions of this compound in the cell culture medium from your DMSO stock.
-
Aspirate the old medium and replace it with the medium containing different concentrations of this compound (e.g., 0, 3, 10, 30 µM).[4][5] Include a DMSO vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 48 hours).[4][5]
-
-
Protein Extraction:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Western Blot Analysis:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize the samples and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific for the target protein (e.g., anti-Tau) and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Data Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Perform densitometric analysis to quantify the band intensity of the target protein relative to the loading control.
-
Compare the protein levels in this compound-treated samples to the vehicle control to determine the extent of degradation.
-
References
- 1. USP14: Structure, Function, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An inhibitor of the proteasomal deubiquitinating enzyme USP14 induces tau elimination in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | DUB | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for the Preparation of IU1-47 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
IU1-47 is a potent and selective inhibitor of Ubiquitin-specific Protease 14 (USP14), a deubiquitinating enzyme associated with the proteasome[1][2][3]. It plays a crucial role in modulating proteasome activity and has been identified as a potential therapeutic target in neurodegenerative diseases and cancer[2][4]. Accurate and consistent preparation of this compound stock solutions is paramount for reliable and reproducible experimental results in drug screening and mechanism-of-action studies.
This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent.
Physicochemical and Solubility Data
A summary of the key quantitative data for this compound is presented in the table below. This information is essential for accurate calculations and solution preparation.
| Parameter | Value | Source(s) |
| Molecular Weight | 330.85 g/mol | [1][3][5][6] |
| CAS Number | 670270-31-2 | [1][2][6][7] |
| Appearance | White to off-white solid | [1][5] |
| Solubility in DMSO | 8 - 16.67 mg/mL | [2][3][8] |
| Molar Solubility in DMSO | Approximately 24 - 50 mM | [3][8] |
| Recommended Storage (Solid) | -20°C for up to 3 years | [1][3][5] |
| Recommended Storage (in DMSO) | -80°C for up to 1 year | [3][5] |
Signaling Pathway of this compound
This compound allosterically inhibits the deubiquitinating activity of USP14, which is associated with the 19S regulatory particle of the proteasome. By inhibiting USP14, this compound prevents the removal of ubiquitin chains from proteasome-bound substrates, thereby promoting their degradation. This mechanism has been shown to enhance the clearance of proteins such as tau[1][4].
Caption: Mechanism of this compound action on the ubiquitin-proteasome system.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust the quantities accordingly for different desired concentrations.
Materials:
-
This compound powder (CAS: 670270-31-2)
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Ensure all equipment is clean and dry. Use of personal protective equipment (gloves, lab coat, safety glasses) is mandatory.
-
-
Weighing this compound:
-
Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.31 mg of this compound.
-
Calculation:
-
Molecular Weight (MW) = 330.85 g/mol
-
Desired Concentration (C) = 10 mM = 0.01 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (m) = C x MW x V = 0.01 mol/L x 330.85 g/mol x 0.001 L = 0.0033085 g = 3.31 mg
-
-
-
-
Dissolution in DMSO:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound powder. For the example above, add 1 mL of DMSO.
-
It is crucial to use anhydrous DMSO as moisture can reduce the solubility of the compound[3].
-
Cap the vial securely.
-
-
Solubilization:
-
Aliquoting and Storage:
-
Once fully dissolved, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber vials. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month)[3].
-
Experimental Workflow
The following diagram outlines the key steps for the preparation of the this compound stock solution.
Caption: Workflow for preparing this compound stock solution in DMSO.
Safety Precautions
-
This compound is for research use only.
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of the powder and contact with skin and eyes.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. An inhibitor of the proteasomal deubiquitinating enzyme USP14 induces tau elimination in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | DUB | TargetMol [targetmol.com]
- 6. This compound | Deubiquitinating Enzymes | Tocris Bioscience [tocris.com]
- 7. This compound | Deubiquitinating Enzyme Inhibitors: R&D Systems [rndsystems.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Immunofluorescence staining for tau after IU1-47
An Application Note on Immunofluorescence Staining for Tau Protein Following Treatment with the USP14 Inhibitor, IU1-47.
Introduction
The accumulation of hyperphosphorylated and aggregated tau protein is a central pathological hallmark of several neurodegenerative diseases, collectively known as tauopathies, which include Alzheimer's disease.[1] A key cellular mechanism for clearing misfolded and unnecessary proteins is the ubiquitin-proteasome system (UPS).[1][2][3] Ubiquitin-specific protease 14 (USP14) is a deubiquitinating enzyme (DUB) that associates with the proteasome and can remove ubiquitin tags from protein substrates, thereby rescuing them from degradation.[2][3][4] By inhibiting USP14, it is possible to enhance the degradation of certain proteasome substrates.[1]
This compound is a potent and selective small-molecule inhibitor of USP14.[5][6][7] Research has demonstrated that this compound accelerates the degradation of wild-type, mutant, and phosphorylated forms of tau in various cell models, including primary neuronal cultures and human iPSC-derived neurons.[2][3][8][9] This effect is primarily mediated through the enhancement of proteasome activity, although this compound has also been shown to stimulate autophagic flux.[2][3][9] Consequently, this compound serves as a valuable research tool for investigating the mechanisms of tau clearance and exploring potential therapeutic strategies for tauopathies.
This document provides detailed protocols for the treatment of cultured cells with this compound and subsequent immunofluorescence (IF) staining to visualize its effect on tau protein levels.
Quantitative Data
The following table summarizes the key quantitative parameters of this compound based on published data.
| Parameter | Value | Cell/System | Reference |
| IC₅₀ for USP14 | 0.6 µM (or 60 nM) | In vitro | [5][6] |
| IC₅₀ for USP5 (IsoT) | 20 µM | In vitro | [7] |
| Effective Concentration | 25 µM | Primary Rat Cortical Neurons | [8] |
| Effective Concentration | 3 µM, 10 µM, 30 µM | Murine Cortical Primary Neurons | |
| Treatment Time | 48 hours | Murine Cortical Primary Neurons | [5][9] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the mechanism of action of this compound on tau degradation and the general workflow for the immunofluorescence protocol.
Caption: Mechanism of this compound-induced tau degradation via USP14 inhibition.
Caption: Experimental workflow for immunofluorescence staining of tau after this compound treatment.
Detailed Experimental Protocol
This protocol is designed for immunofluorescence staining of tau in cultured cells, such as primary neurons or relevant cell lines (e.g., SH-SY5Y), grown on coverslips in multi-well plates.
Materials and Reagents
-
Cell Culture:
-
Primary neurons or appropriate cell line
-
Culture medium, supplements, and sterile culture plates/coverslips
-
-
Compound:
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (or serum matching the secondary antibody host) with 0.1% Triton X-100 in PBS[10]
-
Wash Buffer: 0.1% Tween-20 in PBS (PBST)[11]
-
Mounting Medium with DAPI (e.g., ProLong Gold Antifade Mountant with DAPI)
-
-
Antibodies:
Procedure
-
Cell Seeding and Culture:
-
Sterilize glass coverslips and place them into the wells of a multi-well culture plate.
-
Seed cells (e.g., primary cortical neurons) onto the coverslips at an appropriate density to achieve ~70-80% confluency at the time of the experiment.
-
Culture cells under standard conditions (e.g., 37°C, 5% CO₂) until they are ready for treatment (e.g., for primary neurons, DIV 9-12).[9]
-
-
This compound Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store aliquots at -20°C.
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed culture medium to the desired final concentration (e.g., 3-30 µM).[5] Also prepare a vehicle control using an equivalent concentration of DMSO.
-
Carefully remove the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubate the cells for the desired duration (e.g., 48 hours).[5][9]
-
-
Fixation and Permeabilization:
-
After incubation, gently aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells by adding 4% PFA solution to each well and incubating for 15-20 minutes at room temperature.
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells by adding Permeabilization Buffer (0.25% Triton X-100 in PBS) and incubating for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking and Antibody Incubation:
-
Aspirate the PBS and add Blocking Buffer to each well. Incubate for 1 hour at room temperature to block non-specific antibody binding.[10]
-
During the blocking step, prepare the primary antibody solution by diluting the selected anti-tau antibody in Blocking Buffer to its recommended concentration.
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation and Mounting:
-
The next day, aspirate the primary antibody solution and wash the coverslips three times with Wash Buffer (PBST) for 5-10 minutes each.[11]
-
Prepare the fluorophore-conjugated secondary antibody, diluting it in Blocking Buffer according to the manufacturer's instructions. Protect from light from this point forward.
-
Aspirate the wash buffer and add the diluted secondary antibody solution. Incubate for 1-2 hours at room temperature, protected from light.
-
Aspirate the secondary antibody solution and wash the coverslips three times with PBST for 10 minutes each, protected from light. Perform a final brief rinse with PBS.
-
-
Imaging and Analysis:
-
Carefully remove the coverslips from the wells using fine-tipped forceps.
-
Mount the coverslips onto clean microscope slides using a drop of mounting medium containing DAPI for nuclear counterstaining.
-
Seal the edges of the coverslip with clear nail polish and allow it to dry.
-
Store the slides at 4°C, protected from light, until imaging.
-
Visualize the staining using a confocal or epifluorescence microscope. Capture images using identical settings (e.g., laser power, gain, exposure time) for both this compound-treated and vehicle-treated samples to allow for accurate comparison of fluorescence intensity.
-
Quantify the fluorescence intensity of tau staining per cell using image analysis software (e.g., ImageJ/Fiji) to determine the reduction in tau levels following this compound treatment.
-
References
- 1. Role of Usp14 in Degradation and Aggregation of Tau [brightfocus.org]
- 2. An inhibitor of the proteasomal deubiquitinating enzyme USP14 induces tau elimination in cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An inhibitor of the proteasomal deubiquitinating enzyme USP14 induces tau elimination in cultured neurons [ouci.dntb.gov.ua]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. An inhibitor of the proteasomal deubiquitinating enzyme USP14 induces tau elimination in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2.9. Immunostaining and Estimation of Expression of Tau and Neurofibrillary Tangles Formations [bio-protocol.org]
- 11. Free floating immunofluorescence protocol on mouse brain sections for tau pathology [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Stabilizing IU1-47 in Solution for Long-Term Experiments
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing IU1-47 in their experiments. It provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to the stability of this compound in solution, particularly for long-term applications.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of my cell culture medium. What could be the cause?
A1: Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its sparingly soluble nature.[1] Several factors can contribute to this:
-
High Concentration: The final concentration of this compound in your medium may exceed its solubility limit.
-
Improper Dissolution: The initial stock solution may not have been fully dissolved or was not prepared correctly.
-
Solvent Choice: The solvent used for the initial stock solution and the subsequent dilution method are critical.
-
Temperature Fluctuations: Changes in temperature can affect the solubility of the compound.[2]
-
Media Components: Components in the cell culture medium, such as salts and proteins, can interact with this compound and reduce its solubility.[2][3]
Q2: What is the best way to prepare a stock solution of this compound?
A2: To ensure maximum solubility and stability, follow these steps:
-
Choose the right solvent: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing this compound stock solutions.[4][5][6] Ethanol and dimethylformamide (DMF) are also viable options.[1][7] It is crucial to use a high-purity, anhydrous grade of the solvent, as moisture can negatively impact the solubility of this compound.[8][5]
-
Dissolve completely: Ensure the solid this compound is completely dissolved in the organic solvent before any further dilution. Gentle warming or sonication can aid in dissolution.[5]
-
Store appropriately: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4]
Q3: How should I dilute the this compound stock solution into my aqueous experimental buffer or cell culture medium?
A3: Due to the low aqueous solubility of this compound, a serial dilution approach is recommended. For maximum solubility in aqueous buffers, it is suggested to first dissolve this compound in DMF and then dilute it with the aqueous buffer of choice.[1] When using a DMSO stock, add the stock solution to your medium dropwise while vortexing or gently mixing to facilitate dispersion and prevent immediate precipitation. Avoid adding a large volume of the stock solution directly into the aqueous solution.
Q4: What is the recommended storage condition for this compound?
A4: this compound as a solid powder should be stored at -20°C and is stable for at least four years under these conditions.[1][7] Stock solutions in organic solvents should be aliquoted and stored at -20°C for up to one year or -80°C for up to two years.[4] It is not recommended to store aqueous solutions of this compound for more than one day.[1]
Q5: Can I use this compound that has precipitated?
A5: It is not advisable to use a solution with precipitated this compound. The presence of precipitate indicates that the actual concentration of the compound in solution is lower than intended, which will lead to inaccurate and unreliable experimental results. If precipitation occurs, it is best to prepare a fresh solution.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitation in stock solution | - Solvent has absorbed moisture.- Storage temperature is incorrect.- Concentration is too high. | - Use fresh, anhydrous solvent (e.g., newly opened DMSO).[8][5]- Store stock solutions at -20°C or -80°C in tightly sealed vials.[4]- Prepare a new stock solution at a lower concentration. |
| Precipitation upon dilution into aqueous buffer/media | - Final concentration exceeds aqueous solubility.- Rapid addition of stock solution.- Interaction with media components. | - Lower the final working concentration of this compound.- Add the stock solution dropwise while gently mixing.- Consider using serum-free media for the initial dilution if serum proteins are suspected to cause precipitation. |
| Loss of compound activity over time in long-term experiments | - Degradation of this compound in aqueous solution. | - Prepare fresh working solutions daily.[1]- For experiments lasting several days, consider replenishing the media with freshly prepared this compound at regular intervals. |
Quantitative Data Summary
| Parameter | Value | Solvent/Condition | Reference |
| Solubility | ~10 mg/mL | DMSO | [1][7] |
| ~20 mg/mL | Ethanol | [1][7] | |
| ~30 mg/mL | DMF | [1][7] | |
| ~0.25 mg/mL | 1:3 solution of DMF:PBS (pH 7.2) | [1][7] | |
| 10 mM | DMSO (with gentle warming) | ||
| 16.67 mg/mL (50.39 mM) | DMSO (with ultrasonic) | [4][6] | |
| 8 mg/mL (24.18 mM) | DMSO (freshly opened) | ||
| 9 mg/mL (27.2 mM) | DMSO (with sonication) | [5] | |
| Storage Stability (Solid) | ≥ 4 years | -20°C | [1] |
| 3 years | -20°C | [5] | |
| Storage Stability (Stock Solution) | 1 year | -20°C in solvent | [4] |
| 2 years | -80°C in solvent | [4] | |
| IC50 (USP14) | 0.6 µM | [1][9] | |
| 60 nM | |||
| IC50 (USP5) | 20 µM | [1][7][9] |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Materials:
-
This compound solid powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution.[5]
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol for Preparing this compound Working Solution in Cell Culture Medium
-
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed cell culture medium
-
Sterile tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise to the medium.
-
Continue to mix for a few seconds to ensure homogenous distribution.
-
Visually inspect the working solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately for your experiment. For long-term experiments, it is advisable to replace the medium with a freshly prepared this compound solution daily.[1]
-
Visualizations
Caption: Workflow for preparing stable this compound solutions.
Caption: this compound inhibits USP14 to promote substrate degradation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 3. Cell Culture Academy [procellsystem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | DUB | TargetMol [targetmol.com]
- 6. mybiosource.com [mybiosource.com]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. An inhibitor of the proteasomal deubiquitinating enzyme USP14 induces tau elimination in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of IU1-47 inhibitor
This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the potential off-target effects of the USP14 inhibitor, IU1-47.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target? A1: this compound is a potent and specific small-molecule inhibitor of Ubiquitin-Specific Protease 14 (USP14), a deubiquitinating enzyme (DUB) associated with the proteasome.[1][2][3] It is a derivative of the initial inhibitor, IU1, but is approximately 10 times more potent.[4][5][6] Its primary on-target effect is to enhance the degradation of a subset of proteasome substrates by preventing ubiquitin chain removal.[5]
Q2: What is the mechanism of action for this compound? A2: this compound functions as an allosteric inhibitor.[6] It binds to a unique pocket on USP14 that is approximately 8.3 Å away from the catalytic cysteine residue (Cys114).[6] This binding sterically blocks the C-terminus of ubiquitin from accessing the active site, thereby preventing the deubiquitination of substrate proteins without directly competing for the catalytic site itself.[7]
Q3: What are the known off-targets of this compound? A3: this compound demonstrates high selectivity for USP14. Its primary characterized off-target is USP5 (also known as IsoT), but it is significantly less potent against USP5, showing an approximately 33-fold selectivity for USP14.[1][5] The original compound, IU1, was reported to have off-target effects leading to calpain-dependent tau cleavage; however, this compound was specifically designed to minimize these effects and does not appear to cause this cleavage at effective concentrations.[5][8]
Q4: Does this compound have effects beyond the ubiquitin-proteasome system? A4: Yes. In addition to enhancing proteasomal degradation, this compound has been shown to stimulate autophagic flux in primary neurons.[5] This suggests that USP14 inhibition can regulate two of the cell's primary protein homeostasis pathways.[5]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Inhibitor Potency (IC₅₀)
| Target | IC₅₀ Value | Notes |
|---|---|---|
| USP14 | 0.6 µM (or 60 nM) | Potent inhibition of proteasome-associated USP14.[1][2][3][4][5][9][10] |
| USP5 (IsoT) | 20 µM | Demonstrates ~33-fold selectivity over this related DUB.[1][2][3][10] |
Table 2: Solubility and Storage
| Solvent | Max Concentration | Storage Conditions |
|---|---|---|
| DMSO | 8-10 mg/mL | Store stock solutions at -20°C or -80°C.[1][2][10] Anhydrous, high-quality DMSO is critical for proper solubilization.[5] |
| Ethanol | 20 mg/mL | Follow supplier recommendations for long-term stability.[10] |
| DMF | 30 mg/mL | Follow supplier recommendations for long-term stability.[10] |
Troubleshooting Guide
Issue 1: I am observing significant cytotoxicity or neuronal death after treatment with this compound.
-
Question: Is this an expected off-target effect?
-
Answer: While this compound is more specific than its predecessor IU1, high concentrations can still be toxic. The original IU1 compound was found to be toxic to neurons at concentrations above 25 µM.[8]
-
Recommendation 1: Perform a Dose-Response Curve. It is critical to determine the optimal, non-toxic working concentration for your specific cell line or primary culture system. Effects on tau degradation have been observed in the 3-30 µM range.[2]
-
Recommendation 2: Check Culture Conditions. The formulation of the cell culture medium can significantly influence a neuron's response to chemical inhibitors and other stressors.[5]
-
Recommendation 3: Limit Exposure Time. For sensitive cell types, consider reducing the duration of the treatment. For example, significant decreases in tau levels have been observed after 48 hours of treatment.[2]
-
Issue 2: My protein of interest is not being degraded after this compound treatment.
-
Question: Why is the inhibitor not working on my target protein?
-
Answer: Several factors could be at play.
-
Is your protein a USP14-regulated proteasome substrate? this compound's effect is dependent on USP14. The inhibitor enhances the degradation of proteins that are already substrates of the ubiquitin-proteasome system and are regulated by USP14. The effect of this compound on tau degradation was absent in Usp14-null mouse embryonic fibroblasts (MEFs).[10]
-
Is the inhibitor active? Confirm that your this compound stock solution was prepared correctly. It is essential to use anhydrous, high-quality DMSO for solubilization and to store the stock solution properly to avoid inactivation from repeated freeze-thaw cycles.[2][5]
-
Is the concentration optimal? If the concentration is too low, you may not see an effect. Refer to your dose-response curve to ensure you are using an effective concentration.
-
Recommendation: Use a Positive Control. To validate your experimental setup, test the effect of this compound on a known substrate like the tau protein in a relevant cell line (e.g., primary cortical neurons or human iPSC-derived neurons).[5] The effect on tau can be reversed by co-treatment with a proteasome inhibitor like MG-132, confirming the degradation is proteasome-dependent.[5]
-
Issue 3: I am observing an increase in autophagy markers (e.g., LC3-II) and am concerned this is an off-target effect.
-
Question: Is the induction of autophagy an artifact?
-
Answer: No, this is a documented on-target effect of USP14 inhibition. This compound has been shown to stimulate autophagic flux in neuronal cells.[5] This indicates that USP14 is a key regulator of both the ubiquitin-proteasome system and autophagy. Therefore, observing changes in autophagy markers is consistent with effective USP14 inhibition.
Key Experimental Protocols
Protocol: In-Cell Western Blot Assay for Tau Degradation
This protocol details a method to assess the effect of this compound on the degradation of endogenous or expressed tau protein in cultured neurons.
-
Cell Culture and Plating:
-
Culture primary cortical neurons or human iPSC-derived neurons according to standard protocols.
-
Plate cells at a suitable density in 6-well plates pre-coated with poly-ornithine and laminin.[5]
-
For models requiring it, infect neurons with a lentiviral vector expressing the desired form of human tau (e.g., wild-type, P301L mutant).[5]
-
-
Compound Treatment:
-
Prepare a 25 mM stock solution of this compound in anhydrous DMSO. Store at -80°C.[5]
-
At 9-12 days in vitro (DIV), treat the neuronal cultures with this compound at various concentrations (e.g., 1 µM, 3 µM, 10 µM, 30 µM).
-
Include a vehicle control (DMSO equivalent to the highest this compound concentration).
-
Include a negative control for degradation by co-treating a set of wells with this compound and a proteasome inhibitor (e.g., 10 µM MG-132).
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the well with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel (e.g., 10% Tris-Glycine).
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies for total tau, phospho-tau (e.g., Ser202/Thr205), and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands (total tau, phospho-tau) to the loading control.
-
Compare the normalized values of the this compound treated samples to the vehicle control to determine the extent of protein degradation.
-
Visualizations
Caption: USP14's role in rescuing substrates from proteasomal degradation and its inhibition by this compound.
Caption: Experimental workflow for assessing this compound's effect on protein degradation in cultured cells.
Caption: Troubleshooting logic for experiments where this compound does not induce degradation of a protein.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | DUB | TargetMol [targetmol.com]
- 4. Frontiers | USP14: Structure, Function, and Target Inhibition [frontiersin.org]
- 5. An inhibitor of the proteasomal deubiquitinating enzyme USP14 induces tau elimination in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. USP14: Structure, Function, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound | Deubiquitinating Enzyme Inhibitors: R&D Systems [rndsystems.com]
- 10. caymanchem.com [caymanchem.com]
Troubleshooting Inconsistent Results with IU1-47: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies encountered during experiments with the USP14 inhibitor, IU1-47.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and specific small molecule inhibitor of Ubiquitin-Specific Protease 14 (USP14), a deubiquitinating enzyme (DUB) associated with the proteasome.[1][2][3][4] Its primary function is to block the enzymatic activity of USP14, which leads to an accumulation of ubiquitinated proteins and enhances their degradation by the proteasome.[5] this compound has been shown to be significantly more potent than its predecessor, IU1.[5] It is important to note that this compound is largely inactive against USP14 that is not bound to the proteasome.[1][4]
Q2: What are the common applications of this compound in research?
A2: this compound is primarily used in research to:
-
Investigate the role of USP14 in the ubiquitin-proteasome system.[5]
-
Promote the degradation of specific proteins, such as Tau, which is implicated in neurodegenerative diseases like Alzheimer's.[3][5]
-
Study its potential as a therapeutic agent in cancer by inducing autophagy and apoptosis in cancer cells.[6][7]
Q3: What are the known off-target effects of this compound?
A3: While this compound is highly selective for USP14, it can inhibit other deubiquitinating enzymes at higher concentrations. For instance, it shows approximately 33-fold selectivity for USP14 over the related enzyme USP5 (IsoT).[1][2] Off-target effects are more likely to be observed at supra-pharmacologic concentrations.
Troubleshooting Guide for Inconsistent Experimental Results
Inconsistent results when using this compound can arise from various factors, from solution preparation to the specifics of the experimental setup. This guide provides a systematic approach to identifying and resolving these issues.
Issue 1: Lower than expected or no observable effect of this compound.
This could be due to problems with the compound's integrity, concentration, or the experimental conditions.
| Potential Cause | Troubleshooting Steps |
| Improper Storage | This compound powder should be stored at -20°C for long-term stability (up to 4 years).[3][8] Stock solutions in DMSO can be stored at -80°C for up to a year, but repeated freeze-thaw cycles should be avoided by aliquoting.[1] |
| Incorrect Solution Preparation | Ensure the correct solvent is used. This compound is soluble in DMSO, DMF, and ethanol.[3][8] For aqueous buffers, it is sparingly soluble and should first be dissolved in an organic solvent like DMSO before dilution.[8] Use fresh, anhydrous DMSO as moisture can reduce solubility.[2] Sonication may be required to fully dissolve the compound.[4] |
| Inaccurate Concentration | Verify calculations for preparing stock and working solutions. Use the batch-specific molecular weight provided on the product's certificate of analysis. |
| Cell Culture Medium | The composition of the cell culture medium can influence neuronal responses to inhibitors.[5] If you are not seeing the expected effect in neuronal cultures, consider if the medium is optimal for your experiment. |
| Inactive on Free USP14 | Remember that this compound is primarily active on proteasome-bound USP14.[1][4] Experimental designs that do not account for this may yield misleading results. |
Issue 2: High variability between replicate experiments.
Variability can be introduced by inconsistent handling of the compound or slight differences in experimental timing and conditions.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Dosing | Ensure precise and consistent addition of this compound to each well or sample. For in vivo studies, prepare fresh working solutions daily.[2][4] |
| Cell Density and Health | Variations in cell density or health can significantly impact the cellular response to treatment. Ensure consistent cell seeding and monitor cell viability. |
| Incubation Time | The effects of this compound are time-dependent. Adhere strictly to the planned incubation times for all experiments. |
Issue 3: Observed cellular toxicity.
While this compound is generally used at non-toxic concentrations, cytotoxicity can occur, especially at higher doses.
| Potential Cause | Troubleshooting Steps |
| High Concentration | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cells (typically <0.5%). |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 for USP14 | ~0.6 µM | [1][3][4] |
| IC50 for USP5 (IsoT) | ~20 µM | [1][3][4] |
| Selectivity (USP14 vs USP5) | ~33-fold | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials : this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure :
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a stock solution by dissolving this compound in anhydrous DMSO to a concentration of 10 mM. Gentle warming or sonication can aid dissolution.[4]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to one year.[1]
-
Protocol 2: In Vitro Cell-Based Assay
-
Cell Seeding : Plate cells at the desired density in a suitable multi-well plate and allow them to adhere overnight.
-
Preparation of Working Solution :
-
Thaw an aliquot of the this compound stock solution.
-
Prepare a working solution by diluting the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration is non-toxic to the cells.
-
-
Treatment :
-
Remove the old medium from the cells and replace it with the medium containing the this compound working solution.
-
Include a vehicle control (medium with the same concentration of DMSO) in parallel.
-
-
Incubation : Incubate the cells for the desired period (e.g., 24-48 hours), depending on the specific experimental endpoint.
-
Analysis : After incubation, proceed with the desired downstream analysis, such as western blotting for protein degradation or cell viability assays.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound on the ubiquitin-proteasome system and autophagy.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting inconsistent results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | DUB | TargetMol [targetmol.com]
- 5. An inhibitor of the proteasomal deubiquitinating enzyme USP14 induces tau elimination in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. USP14 Inhibition Regulates Tumorigenesis by Inducing Autophagy in Lung Cancer In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
IU1-47 cytotoxicity at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the USP14 inhibitor, IU1-47, with a focus on addressing potential cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective allosteric inhibitor of Ubiquitin-Specific Peptidase 14 (USP14), a deubiquitinating enzyme associated with the proteasome. By inhibiting USP14, this compound enhances the degradation of a subset of proteasome substrates, including the microtubule-associated protein tau.[1] This mechanism makes it a valuable tool for studying protein degradation pathways and a potential therapeutic agent in neurodegenerative diseases.
Q2: At what concentrations is this compound effective for inhibiting USP14?
A2: this compound has a reported IC50 value of approximately 0.6 µM for inhibiting proteasome-associated USP14.[2] Effective concentrations for observing enhanced substrate degradation in cell-based assays typically range from 3 µM to 30 µM.[2]
Q3: Is this compound cytotoxic at high concentrations?
A3: Yes, at higher concentrations, this compound can exhibit cytotoxic effects. The extent of cytotoxicity is cell-type dependent. For instance, while it is reported to be well-tolerated in Mouse Embryonic Fibroblasts (MEFs), it shows a dose-dependent decrease in cell viability in lung cancer cell lines such as A549 and H1299.[1][3] The precursor molecule, IU1, showed cytotoxic effects in MEFs only at concentrations around 250 µM.[4]
Q4: Does this compound induce apoptosis or autophagy?
A4: this compound has been shown to induce autophagy in primary neurons and lung cancer cells.[1][5] In some cancer cell lines, inhibition of USP14 by this compound can lead to apoptosis.[6] However, in primary neuronal cultures, this compound did not appear to induce apoptosis at concentrations effective for tau degradation.[1]
Q5: What are the recommended solvent and storage conditions for this compound?
A5: this compound is typically dissolved in anhydrous DMSO to prepare a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death observed at expected effective concentrations. | Cell line is particularly sensitive to this compound. | Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line. Start with a lower concentration range (e.g., 0.5 - 10 µM) and assess viability using an MTT or LDH assay. |
| Off-target effects at high concentrations. | While this compound is selective for USP14 over USP5, high concentrations may lead to off-target activities. Use the lowest effective concentration possible. Consider using a negative control compound, such as a structurally similar but inactive analog, if available. | |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) and consistent across all experimental conditions, including vehicle controls. | |
| Inconsistent results in cytotoxicity assays. | Sub-optimal cell health or density at the time of treatment. | Ensure cells are in the exponential growth phase and are seeded at a consistent density for all experiments. |
| Interference of this compound with the assay itself. | Some compounds can interfere with the chemistry of viability assays. For example, colored compounds can affect absorbance readings in MTT assays. Run appropriate controls, such as this compound in cell-free media, to check for interference. | |
| Instability of this compound in culture medium. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| No effect on protein degradation is observed. | Insufficient concentration of this compound. | Increase the concentration of this compound. Confirm the activity of your this compound stock by testing it in a cell line known to be responsive. |
| The protein of interest is not a substrate of the USP14-regulated proteasomal pathway. | Confirm through literature or preliminary experiments (e.g., co-treatment with a proteasome inhibitor like MG-132) that your protein of interest is degraded via the proteasome. | |
| Low USP14 expression in the cell line. | Check the expression level of USP14 in your cell line of interest. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) | Notes |
| USP14 (proteasome-associated) | ~0.6 | Potent and selective inhibitor.[2] |
| USP5 (IsoT) | ~20 | Demonstrates good selectivity for USP14 over USP5. |
Table 2: Reported Cytotoxic Effects of this compound and IU1
| Compound | Cell Line | Effect | Concentration | Reference |
| This compound | Mouse Embryonic Fibroblasts (MEFs) | Well-tolerated | Not specified | [1] |
| This compound | Primary Neuronal Cultures | Did not induce apoptosis | Up to 25 µM | [1] |
| This compound | A549 (Lung Cancer) | Dose-dependent decrease in cell viability | Not specified | [3] |
| This compound | H1299 (Lung Cancer) | Dose-dependent decrease in cell viability | Not specified | [3] |
| IU1 | Mouse Embryonic Fibroblasts (MEFs) | Cytotoxicity observed | ~250 µM | [4] |
| IU1 | Mouse Embryonic Fibroblasts (MEFs) | Slight inhibition of proliferation | 120 µM | [4] |
| IU1 | HeLa (Cervical Cancer) | Dose-dependent decrease in proliferation | 0.1 - 100 µM | [7] |
| IU1 | SiHa (Cervical Cancer) | Dose-dependent decrease in proliferation | 0.1 - 100 µM | [7] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is for assessing cell viability by measuring the metabolic activity of cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking for 5 minutes.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
LDH Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound, a vehicle control, a positive control for maximum LDH release (e.g., cell lysis buffer provided in the kit), and a negative control (untreated cells).
-
Incubate for the desired treatment period.
-
After incubation, carefully transfer a portion of the cell culture supernatant (typically 50 µL) to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a plate reader.
-
Calculate the percentage of cytotoxicity relative to the positive control.
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
FACS tubes
Procedure:
-
Seed cells and treat with this compound and controls for the desired time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a FACS tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Visualizations
Caption: Mechanism of this compound action on the proteasome.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Signaling pathways affected by this compound.
References
- 1. An inhibitor of the proteasomal deubiquitinating enzyme USP14 induces tau elimination in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. USP14 Inhibition Regulates Tumorigenesis by Inducing Autophagy in Lung Cancer In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. IU1 suppresses proliferation of cervical cancer cells through MDM2 degradation - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding IU1-47 precipitation during experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid precipitation of IU1-47 during their experiments.
Troubleshooting Guide: this compound Precipitation
This guide provides solutions to common precipitation issues encountered when working with this compound.
| Issue | Possible Cause | Solution |
| Precipitation upon initial dissolution in organic solvent. | The concentration of this compound exceeds its solubility limit in the chosen solvent. | - Ensure you are using a concentration at or below the recommended solubility for that solvent (see Table 1).- Use gentle warming and vortexing or sonication to aid dissolution.[1] |
| Precipitation observed in the stock solution during storage. | - The stock solution was not stored properly (e.g., at the wrong temperature, exposed to moisture).- The stock solution has undergone multiple freeze-thaw cycles. | - Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2][3]- Use anhydrous DMSO to prepare stock solutions, as moisture can reduce solubility.[4] |
| Precipitation occurs immediately after diluting the stock solution into aqueous buffer or cell culture medium. | - The final concentration of this compound in the aqueous solution is above its solubility limit.- The organic solvent from the stock solution is causing the compound to crash out. | - For maximum solubility in aqueous buffers, first dissolve this compound in DMF and then dilute with the aqueous buffer of choice.[5]- Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%) to avoid toxicity and precipitation.[3]- Add the this compound stock solution to the aqueous buffer or medium dropwise while vortexing to ensure rapid mixing. |
| Precipitation appears in the cell culture medium over time. | - this compound may be unstable in the culture medium over extended periods.- Components of the serum in the medium may interact with this compound. | - Prepare fresh working solutions from the stock solution immediately before each experiment.- We do not recommend storing the aqueous solution for more than one day.[5]- Consider using serum-free medium if precipitation persists and is compatible with your experimental design. |
Frequently Asked Questions (FAQs)
Stock Solution Preparation and Storage
Q1: What is the best solvent to dissolve this compound for a stock solution?
A1: this compound is soluble in several organic solvents. Dimethylformamide (DMF) allows for the highest solubility, followed by ethanol and dimethyl sulfoxide (DMSO).[5][6] For cell culture experiments, high-purity, anhydrous DMSO is commonly used.[4]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve the solid this compound in the organic solvent of your choice by vortexing. Gentle warming or sonication can also be used to aid dissolution.[1] It is recommended to purge the solvent with an inert gas before adding it to the this compound powder.[5]
Q3: What is the recommended storage condition for this compound stock solutions?
A3: this compound stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 2 years).[2] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[2][3]
Working Solution Preparation and Use
Q4: How do I prepare a working solution of this compound in an aqueous buffer or cell culture medium?
A4: Due to its low solubility in aqueous solutions, it is recommended to first dissolve this compound in an organic solvent like DMF or DMSO to make a concentrated stock solution.[5] This stock solution can then be serially diluted in your aqueous buffer or cell culture medium to the desired final concentration. Add the stock solution to the aqueous solution slowly while mixing.
Q5: I observed precipitation after adding my this compound stock solution to the cell culture medium. What should I do?
A5: This may be due to the final concentration of this compound exceeding its solubility in the medium. You can try a lower final concentration. Also, ensure that the final concentration of the organic solvent (e.g., DMSO) is not too high, as this can cause the compound to precipitate. A final DMSO concentration of less than 0.5% is generally recommended for cell culture experiments.[3]
Q6: Can I store my working solution of this compound in cell culture medium?
A6: It is not recommended to store this compound in aqueous solutions, including cell culture medium, for more than one day as it is sparingly soluble and may precipitate over time.[5] Always prepare fresh working solutions for your experiments.
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| Dimethylformamide (DMF) | ~30 mg/mL[5][6] |
| Ethanol | ~20 mg/mL[5][6] |
| Dimethyl sulfoxide (DMSO) | ~10 mg/mL[5][6] |
| 1:3 solution of DMF:PBS (pH 7.2) | ~0.25 mg/mL[5][6] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Calculate the required mass: The molecular weight of this compound is 330.85 g/mol .[5] To prepare 1 mL of a 10 mM stock solution, you will need 3.31 mg of this compound.
-
Dissolution: Add 1 mL of high-purity, anhydrous DMSO to the vial containing 3.31 mg of this compound.
-
Mixing: Vortex the solution until the compound is completely dissolved. If necessary, gently warm the solution or use a sonicator to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol for Preparing a Working Solution in Cell Culture Medium
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in your cell culture medium to achieve the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Mixing: Gently mix the working solution by pipetting up and down or by inverting the tube.
-
Use immediately: Use the freshly prepared working solution for your experiment without delay.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound inhibits USP14 to promote protein degradation.
References
- 1. This compound | DUB | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. captivatebio.com [captivatebio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. USP14: Structure, Function, and Target Inhibition - Beijing Institute of Technology [pure.bit.edu.cn:443]
Navigating the Nuances of IU1-47: A Technical Support Guide on Freeze-Thaw Stability
For researchers and drug development professionals leveraging the potent USP14 inhibitor IU1-47, ensuring the compound's stability and activity is paramount to the validity and reproducibility of experimental results. A frequently encountered yet often underestimated challenge is the impact of freeze-thaw cycles on this compound dissolved in DMSO. This technical support center provides troubleshooting guidance and frequently asked questions to address specific issues related to the handling and storage of this compound, ensuring optimal performance in your experiments.
Troubleshooting Guide: this compound Activity and Stability
This guide addresses common problems researchers may face when using this compound, with a focus on issues arising from improper storage and handling.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected this compound activity in cellular or biochemical assays. | Degradation due to multiple freeze-thaw cycles. Repeated freezing and thawing of this compound stock solutions in DMSO can lead to compound degradation and loss of potency.[1] | Aliquot stock solutions. Upon initial dissolution, prepare single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term stability.[1] |
| Precipitation of this compound upon thawing or dilution. this compound has limited solubility in aqueous solutions and can precipitate if not handled correctly, leading to a lower effective concentration. | Thaw solutions at 37°C. Rapidly thaw frozen aliquots in a 37°C water bath. When diluting into aqueous buffers or cell culture media, add the this compound stock directly to the final volume and mix thoroughly to avoid localized high concentrations that can lead to precipitation. Visually inspect for any precipitate under a light microscope. | |
| Water absorption by DMSO. DMSO is hygroscopic and can absorb atmospheric moisture over time, especially with repeated opening of the stock vial. This can affect the solubility and stability of this compound. | Use anhydrous, high-quality DMSO for stock solutions. Store DMSO under dry conditions and minimize its exposure to air. | |
| Variability in experimental results between different batches of this compound. | Differences in compound purity or initial handling. | Verify the purity of each new batch. Always refer to the Certificate of Analysis provided by the supplier. Handle and store all batches consistently to minimize variability. |
| Complete loss of this compound activity. | Improper long-term storage. Storing this compound solutions at -20°C for extended periods may not be sufficient to prevent degradation. | Store this compound stock solutions at -80°C. For long-term storage (months to years), -80°C is recommended to maintain the integrity of the compound.[1] |
Frequently Asked Questions (FAQs)
Q1: Why are freeze-thaw cycles detrimental to this compound activity?
-
Compound Degradation: The process of freezing and thawing can introduce stresses on the molecular structure of this compound, potentially leading to chemical degradation and a loss of inhibitory activity.
-
Water Absorption by DMSO: DMSO is highly hygroscopic. Each time a stock solution is thawed and opened, it can absorb moisture from the atmosphere. This increased water content can lead to the precipitation of hydrophobic compounds like this compound upon freezing and thawing, effectively lowering the concentration of the active compound in your solution.
-
Concentration Gradients: During the freezing process, the solute (this compound) can become concentrated in the unfrozen liquid phase, which may lead to aggregation or precipitation.
Q2: I have subjected my this compound stock solution to multiple freeze-thaw cycles. What should I do?
A2: If you suspect that your this compound stock solution has lost activity due to multiple freeze-thaw cycles, it is recommended to discard the stock and prepare a fresh solution from a new vial of the powdered compound. To avoid this issue in the future, always aliquot your stock solution into single-use volumes immediately after preparation.
Q3: How can I assess the stability of my this compound solution after accidental freeze-thaw cycles?
A3: To quantitatively assess the impact of freeze-thaw cycles on your this compound solution, you can perform a dose-response experiment to determine the IC50 value of the potentially degraded compound and compare it to the expected IC50 of a fresh, properly stored sample. A significant increase in the IC50 value would indicate a loss of potency.
The following table provides a hypothetical example of how freeze-thaw cycles might impact this compound activity. Note: This data is illustrative and not based on experimental results for this compound. Researchers are encouraged to perform their own stability assessments if they must deviate from the recommended single-use aliquot protocol.
| Number of Freeze-Thaw Cycles | Hypothetical % Activity Remaining | Hypothetical IC50 (µM) |
| 0 (Freshly Prepared) | 100% | 0.6 |
| 1 | 95% | 0.63 |
| 3 | 80% | 0.75 |
| 5 | 65% | 0.92 |
| 10 | 40% | 1.5 |
Experimental Protocols
Protocol: Assessing this compound Activity using a USP14 Deubiquitinase (DUB) Assay
This protocol describes a fluorometric assay to measure the inhibitory activity of this compound on USP14.
Materials:
-
Recombinant human USP14
-
26S Proteasome
-
Ubiquitin-AMC (Ub-AMC) substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT
-
This compound stock solution (in anhydrous DMSO)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare Reagents:
-
Dilute recombinant USP14 and 26S Proteasome in assay buffer to the desired concentrations.
-
Prepare a serial dilution of this compound in DMSO, and then dilute in assay buffer to the final desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Dilute Ub-AMC substrate in assay buffer.
-
-
Assay Setup:
-
To the wells of a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the diluted USP14 and 26S Proteasome mixture to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for the binding of this compound to USP14.
-
-
Initiate the Reaction:
-
Add the Ub-AMC substrate to all wells to start the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately begin measuring the fluorescence intensity every 1-2 minutes for 30-60 minutes using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of this compound.
-
Normalize the rates relative to the vehicle control (100% activity).
-
Plot the normalized rates against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Signaling pathway of this compound action on the ubiquitin-proteasome system.
Caption: Experimental workflow for assessing this compound inhibitory activity.
References
Validation & Comparative
Validating the Inhibitory Power of IU1-47 on USP14: A Comparative Guide
For researchers in neurodegenerative diseases and oncology, ubiquitin-specific protease 14 (USP14) has emerged as a compelling therapeutic target. As a deubiquitinating enzyme (DUB) associated with the proteasome, USP14 plays a crucial role in protein homeostasis by rescuing ubiquitinated proteins from degradation. Inhibiting USP14 can thus enhance the clearance of toxic or oncogenic proteins. IU1-47, a potent and specific inhibitor of USP14, has garnered significant attention. This guide provides a comprehensive overview of how to validate the inhibitory effect of this compound on USP14, comparing it with other known inhibitors and providing detailed experimental protocols.
Performance Comparison of USP14 Inhibitors
A critical aspect of validating a new inhibitor is to compare its performance against existing alternatives. The following table summarizes the in vitro potency and selectivity of this compound and other notable USP14 inhibitors.
| Inhibitor | Target(s) | IC50 for USP14 (μM) | Selectivity | Key Features |
| This compound | USP14 | 0.6 [1][2] | ~33-fold over USP5 (IsoT) [1][2] | Potent and specific allosteric inhibitor.[3] Enhances degradation of proteasome substrates like tau.[1] |
| IU1 | USP14 | 4-5[4] | Good selectivity over other DUBs[4] | The parent compound of this compound.[4] |
| IU1-248 | USP14 | 0.83[1] | Not specified | A derivative of IU1 with improved potency.[1] |
| b-AP15 | USP14, UCHL5 | Not specified for USP14 alone | Also inhibits UCHL5[5] | A non-selective inhibitor that induces apoptosis.[5] |
| VLX1570 | USP14, UCHL5 | Not specified for USP14 alone | Also inhibits UCHL5[1] | An optimized analog of b-AP15.[1] |
Experimental Protocols
Validating the inhibitory effect of this compound on USP14 requires both in vitro and cellular assays. Here, we provide detailed protocols for two key experiments: a direct enzymatic assay to measure USP14 inhibition and a cellular assay to assess the downstream effect on a known USP14 substrate.
In Vitro Validation: Ubiquitin-Rhodamine 110 Glycine (Ub-Rh110G) Deubiquitinase Assay
This assay directly measures the enzymatic activity of USP14 and its inhibition by this compound. The principle is based on the cleavage of the Ub-Rh110G substrate by USP14, which releases the fluorescent Rhodamine 110.
Materials:
-
Recombinant human USP14
-
26S Proteasome (human erythrocytes)
-
Ubiquitin-Rhodamine 110 Glycine (Ub-Rh110G) substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 1 mM ATP
-
This compound and other inhibitors
-
384-well black, low-volume assay plates
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound and other inhibitors in DMSO.
-
Prepare serial dilutions of the inhibitors in Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Prepare a solution of USP14 and 26S Proteasome in Assay Buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range.
-
Prepare a solution of Ub-Rh110G in Assay Buffer. The concentration should be at or below the Km for USP14.
-
-
Assay Procedure:
-
Add 5 µL of the inhibitor dilutions to the wells of the 384-well plate. Include a vehicle control (DMSO in Assay Buffer).
-
Add 5 µL of the USP14/26S Proteasome solution to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the Ub-Rh110G substrate solution to each well.
-
Immediately begin monitoring the increase in fluorescence in a plate reader at 37°C. Record measurements every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the normalized activity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Validation: Western Blot Analysis of Tau Protein Degradation
This assay assesses the ability of this compound to promote the degradation of a known USP14 substrate, the microtubule-associated protein tau, in a cellular context.[1]
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
This compound
-
Proteasome inhibitor (e.g., MG132) as a control
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST
-
Primary antibodies: anti-total Tau, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment:
-
Plate SH-SY5Y cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24-48 hours. Include a vehicle control (DMSO).
-
As a negative control for proteasome-mediated degradation, co-treat cells with this compound and a proteasome inhibitor like MG132 for the final 4-6 hours of the incubation period.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in Lysis Buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against total Tau overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for Tau and β-actin using densitometry software.
-
Normalize the Tau band intensity to the corresponding β-actin band intensity.
-
Compare the normalized Tau levels in this compound-treated cells to the vehicle-treated control to determine the extent of Tau degradation.
-
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms involved, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Experimental workflow for validating USP14 inhibition.
Caption: USP14's role in key signaling pathways.
Conclusion
Validating the inhibitory effect of this compound on USP14 is a multi-faceted process that combines direct enzymatic assays with functional cellular readouts. By comparing its potency and selectivity to other known inhibitors and meticulously following established protocols, researchers can confidently ascertain the efficacy of this compound. The provided experimental frameworks and pathway diagrams serve as a robust starting point for scientists and drug development professionals aiming to harness the therapeutic potential of USP14 inhibition. The potent and specific nature of this compound makes it a valuable tool for dissecting the complex biology of the ubiquitin-proteasome system and for developing novel therapeutic strategies for a range of debilitating diseases.
References
- 1. USP14: Structure, Function, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USP14: Structure, Function, and Target Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhancement of Proteasome Activity by a Small-Molecule Inhibitor of Usp14 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in the Development Ubiquitin-Specific Peptidase (USP) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to USP14 Inhibitors: IU1-47 vs. IU1-248
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent small-molecule inhibitors of Ubiquitin-Specific Protease 14 (USP14), IU1-47 and IU1-248. USP14 is a deubiquitinating enzyme (DUB) associated with the proteasome that plays a crucial role in regulating protein degradation. Its inhibition has emerged as a promising therapeutic strategy for various diseases, including neurodegenerative disorders and cancer. This document summarizes key performance data, experimental methodologies, and the mechanism of action for both inhibitors to aid researchers in selecting the appropriate tool for their studies.
Executive Summary
Both this compound and IU1-248 are potent and selective allosteric inhibitors of USP14, derived from the initial lead compound IU1. They exhibit comparable in vitro potency in inhibiting USP14's deubiquitinase activity. This compound has been characterized for its ability to enhance the degradation of specific proteasome substrates, such as Tau. IU1-248 was developed through structural-guided design to have improved solubility, a potential advantage for cell-based and in vivo studies. While both compounds show promise, a direct head-to-head comparison across various cellular and in vivo models is not extensively available in the current literature.
Data Presentation
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 (µM) | Selectivity over USP5 (IsoT) | Reference |
| This compound | USP14 | 0.6 | ~33-fold | [1][2] |
| IU1-248 | USP14 | 0.83 | ~25-fold | [3][4] |
| IU1 (Parent Compound) | USP14 | 12.25 | - | [3] |
Table 2: Reported Cellular Effects
| Compound | Cell Line(s) | Observed Effect | Concentration | Reference |
| This compound | Murine Cortical Primary Neurons | Significantly decreased Tau and phosphotau levels. | 3 µM, 10 µM, 30 µM | [1] |
| MEFs | Increased degradation of wild-type and pathological Tau. | Not specified | [1] | |
| A549 and H1299 (Lung Cancer) | Decreased cell viability, invasion, and colony formation. | Dose-dependent | [5] | |
| IU1-248 | Not specified | No direct cellular effect data available in searched literature. | - | - |
Mechanism of Action
Both this compound and IU1-248 are allosteric inhibitors of USP14. They do not bind to the catalytic active site but rather to a steric binding site in the thumb-palm cleft of the USP14 catalytic domain. This binding event blocks the access of the C-terminus of ubiquitin to the active site, thereby preventing the deubiquitination of proteasome-bound substrates. This steric blockade mechanism is unique to this class of inhibitors and contributes to their selectivity for USP14.[6][7]
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the ubiquitin-proteasome system and a typical experimental workflow for evaluating USP14 inhibitors.
References
- 1. An inhibitor of the proteasomal deubiquitinating enzyme USP14 induces tau elimination in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. IU1-248 | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. USP14: Structure, Function, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of IU1-47 Selectivity for USP14 over USP5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitor IU1-47's selectivity for Ubiquitin-Specific Protease 14 (USP14) over Ubiquitin-Specific Protease 5 (USP5). The following sections present quantitative data, experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows to offer a comprehensive overview for research and drug development applications.
Data Presentation: Inhibitor Potency and Selectivity
The inhibitory activity of this compound against USP14 and USP5 was determined by measuring the half-maximal inhibitory concentration (IC50). The data clearly indicates a significant selectivity of this compound for USP14.
| Compound | Target | IC50 (µM) | Selectivity (USP5 IC50 / USP14 IC50) |
| This compound | USP14 | 0.6[1][2][3] | ~33-fold |
| This compound | USP5 (IsoT) | 20[2][3] |
Experimental Protocols
The determination of IC50 values for this compound against USP14 and USP5 is primarily achieved through in vitro enzymatic assays. A common method is the ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) hydrolysis assay.[4][5][6]
USP14 Inhibition Assay
Objective: To measure the inhibitory effect of this compound on the deubiquitinating activity of USP14.
Principle: This assay quantifies the enzymatic activity of USP14 by measuring the fluorescence generated from the cleavage of the fluorogenic substrate Ub-AMC. When Ub-AMC is cleaved by USP14, the free AMC molecule fluoresces, and the rate of this fluorescence increase is proportional to the enzyme's activity.
Materials:
-
Recombinant human USP14 protein
-
26S proteasome (treated with ubiquitin vinyl sulfone, Ub-VS, to inactivate endogenous DUBs)
-
Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) substrate
-
This compound inhibitor
-
Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 1 mM TCEP, 0.01% Brij-35)
-
384-well assay plates
-
Fluorescence plate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm)
Procedure:
-
Reconstitution of USP14 with Proteasome: Recombinant USP14 is pre-incubated with Ub-VS-treated 26S proteasomes to form the active enzyme complex. The activity of USP14 is significantly enhanced when associated with the proteasome.[5][7]
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO and then further diluted in the assay buffer to the desired final concentrations.
-
Enzyme and Inhibitor Incubation: The USP14-proteasome complex is dispensed into the wells of a 384-well plate. The diluted this compound or vehicle control (DMSO) is then added to the respective wells and incubated for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the Ub-AMC substrate to all wells.
-
Fluorescence Measurement: The fluorescence intensity is measured kinetically over time using a fluorescence plate reader.
-
Data Analysis: The rate of Ub-AMC hydrolysis is calculated from the linear phase of the fluorescence curve. The percentage of inhibition for each this compound concentration is determined relative to the vehicle control. The IC50 value is then calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
USP5 Inhibition Assay
Objective: To measure the inhibitory effect of this compound on the deubiquitinating activity of USP5.
Principle: Similar to the USP14 assay, this method quantifies USP5 activity through the cleavage of Ub-AMC.
Materials:
-
Recombinant human USP5 (IsoT) protein
-
Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) substrate
-
This compound inhibitor
-
Assay Buffer (similar to the USP14 assay buffer)
-
384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared as described for the USP14 assay.
-
Enzyme and Inhibitor Incubation: Recombinant USP5 is dispensed into the wells of the assay plate. The diluted this compound or vehicle control is added and incubated.
-
Reaction Initiation: The reaction is started by the addition of the Ub-AMC substrate.
-
Fluorescence Measurement: The fluorescence intensity is measured over time.
-
Data Analysis: The rate of reaction is determined, and the IC50 value for this compound against USP5 is calculated as described for the USP14 assay.
Mandatory Visualizations
Experimental Workflow for Determining IC50 of this compound
References
- 1. USP5 promotes tumorigenesis by activating Hedgehog/Gli1 signaling pathway in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. structure-and-function-of-usp5-insight-into-physiological-and-pathophysiological-roles - Ask this paper | Bohrium [bohrium.com]
- 4. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hanna.bwh.harvard.edu [hanna.bwh.harvard.edu]
- 6. Frontiers | USP14: Structure, Function, and Target Inhibition [frontiersin.org]
- 7. Unraveling the Immune Regulatory Functions of USP5: Implications for Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Structural Showdown: A Comparative Guide to IU1-47's Engagement with USP14
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions between inhibitors and their targets is paramount. This guide provides a detailed structural and functional comparison of IU1-47, a potent and selective inhibitor of Ubiquitin-Specific Protease 14 (USP14), with other relevant compounds. The data presented herein, supported by experimental protocols and visual pathway diagrams, offers a comprehensive resource for evaluating this compound's potential in therapeutic development.
At a Glance: this compound in the Landscape of USP14 Inhibitors
This compound emerged from the optimization of its parent compound, IU1, exhibiting a significant leap in potency.[1] This pyrrole-based small molecule acts as an allosteric inhibitor, binding to a pocket distinct from the catalytic site of USP14. This mechanism prevents the C-terminus of ubiquitin from accessing the active site, thereby blocking the deubiquitinating activity of the enzyme.[2] The structural basis for the enhanced potency of this compound over IU1 lies in key chemical modifications that improve its fit within the binding pocket.[2]
Quantitative Comparison of USP14 Inhibitors
The following tables summarize the inhibitory potency and selectivity of this compound in comparison to its parent compound and other notable USP14 inhibitors.
| Compound | Target | IC50 (µM) | Selectivity | Notes |
| This compound | USP14 | 0.6 [1][2] | ~33-fold over USP5 (IsoT) [1] | 10-fold more potent than IU1.[1][2] |
| IU1 | USP14 | 4-5[2] | Good selectivity against a panel of 8 DUBs. | Parent compound of this compound. |
| IU1-206 | USP14 | Not Reported | Not Reported | Analog of IU1.[2] |
| IU1-248 | USP14 | 0.83[2] | Not Reported | Comparable potency to this compound.[2] |
| b-AP15 | USP14, UCHL5 | Not Reported for individual enzymes | Inhibits both USP14 and UCHL5. | Covalent inhibitor with a different mechanism of action.[2] |
| VLX1570 | USP14, UCHL5 | Not Reported for individual enzymes | Analog of b-AP15 with improved potency. | Inhibits both USP14 and UCHL5.[2] |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.
The Structural Basis of Enhanced Potency
High-resolution co-crystal structures of the USP14 catalytic domain in complex with IU1-series inhibitors have elucidated the molecular underpinnings of their inhibitory activity.[2] These studies revealed that IU1 and its analogs bind to a hydrophobic pocket, which is approximately 8.3 Å away from the catalytic cysteine (Cys114).[2]
The increased potency of this compound compared to IU1 can be attributed to two main structural modifications:
-
Substitution on the Phenyl Ring: The replacement of a fluorine atom in IU1 with a chlorine atom in this compound leads to stronger van der Waals interactions within the binding pocket.[2]
-
Modification of the Heterocyclic Ring: The piperidine ring in this compound is larger than the pyrrolidine ring in IU1, resulting in more extensive hydrophobic interactions with the protein.[2]
Caption: Allosteric inhibition of USP14 by this compound.
Experimental Protocols
Ubiquitin-7-Amino-4-Methylcoumarin (Ub-AMC) Hydrolysis Assay
This assay is a standard method to measure the deubiquitinating activity of USP14 and the inhibitory effect of compounds like this compound.
Principle: The substrate, Ub-AMC, consists of ubiquitin covalently linked to the fluorescent molecule AMC. In this form, the fluorescence of AMC is quenched. Upon cleavage of the isopeptide bond by USP14, AMC is released, resulting in a measurable increase in fluorescence.
Materials:
-
Purified, proteasome-activated human USP14
-
Ubiquitin-7-Amino-4-Methylcoumarin (Ub-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM DTT)
-
384-well black microplates
-
Fluorescence plate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm)
-
Test compounds (e.g., this compound) dissolved in DMSO
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add a small volume (e.g., 1 µL) of the compound dilutions or DMSO (for control wells).
-
Add a solution containing proteasome-activated USP14 to each well and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the Ub-AMC substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader.
-
Calculate the initial reaction rates (slopes of the fluorescence curves).
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Caption: Workflow for the Ub-AMC hydrolysis assay.
Signaling Pathways Modulated by this compound
USP14 is a key regulator of the ubiquitin-proteasome system (UPS), which is responsible for the degradation of the majority of cellular proteins. By inhibiting USP14, this compound enhances the degradation of certain proteasome substrates.[1] This has significant implications for diseases characterized by the accumulation of misfolded or toxic proteins, such as neurodegenerative disorders.[1]
Furthermore, USP14 has been implicated in the regulation of autophagy, a cellular process for the degradation of bulk cytoplasmic components.[1] Inhibition of USP14 by this compound has been shown to stimulate autophagic flux, suggesting a dual role in promoting protein clearance.[1]
Caption: this compound modulates proteasomal degradation and autophagy.
Conclusion
This compound stands out as a potent and selective allosteric inhibitor of USP14, with a well-defined structural basis for its activity. Its ability to enhance the degradation of proteasome substrates and stimulate autophagy makes it a valuable tool for studying the biology of USP14 and a promising lead compound for the development of therapeutics for a range of diseases, including neurodegenerative disorders and cancer. This guide provides a foundational understanding of this compound's interaction with USP14, offering a solid starting point for further research and development efforts.
References
Safety Operating Guide
Proper Disposal Procedures for IU1-47: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedural guidance for the safe and compliant disposal of IU1-47, a small molecule inhibitor of ubiquitin-specific protease 14 (USP14). Given that this compound should be considered hazardous until comprehensive toxicological information is available, adherence to proper disposal protocols is critical to ensure personnel safety and environmental protection.[1]
Chemical and Physical Properties
A summary of the quantitative data available for this compound is presented below. This information is crucial for understanding its behavior in various solvents and for making informed decisions regarding handling and disposal.
| Property | Value | Source |
| CAS Number | 670270-31-2 | [1][2] |
| Molecular Formula | C₁₉H₂₃ClN₂O | [1][2] |
| Molecular Weight | 330.9 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Purity | ≥98% | [1] |
| UV/Vis (λmax) | 251 nm | [1][2] |
| Storage Temperature | -20°C | [1][3][4] |
| Stability | ≥ 4 years (at -20°C) | [1][2] |
| Solubility | ||
| Ethanol | ~20 mg/mL | [1] |
| DMSO | ~10 mg/mL | [1] |
| Dimethylformamide (DMF) | ~30 mg/mL | [1] |
| DMF:PBS (pH 7.2) (1:3) | ~0.25 mg/mL | [1] |
Experimental Protocols: Standard Handling and Disposal
The following step-by-step procedures are based on general best practices for handling hazardous chemical waste in a laboratory setting. These protocols should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines.
Personal Protective Equipment (PPE) Requirement:
Before handling this compound in any form (solid, in solution, or as waste), the following PPE must be worn:
-
Standard laboratory coat
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
Disposal of Unused this compound (Solid):
-
Do not dispose of solid this compound in the regular trash or down the drain.
-
Keep the compound in its original, clearly labeled container.
-
If the original container is compromised, transfer the waste to a new, sealable, and chemically compatible container.
-
Label the new container as "Hazardous Waste" and clearly identify the contents: "this compound (CAS: 670270-31-2)".
-
Store the waste container in a designated Satellite Accumulation Area (SAA) until it is collected by your institution's EHS department.[5]
Disposal of this compound Solutions (e.g., in DMSO, Ethanol, DMF):
-
Do not dispose of solutions containing this compound down the drain.[5]
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and sealable container.
-
The waste container must be compatible with the solvent used (e.g., a glass or polyethylene container for organic solvents). Do not use metal containers for corrosive waste.[6]
-
Label the container as "Hazardous Waste" and list all chemical constituents, including the solvent and this compound, with their approximate concentrations or volumes.
-
Store the liquid waste container in a designated SAA, ensuring it is kept closed when not in use.[5]
Disposal of Contaminated Labware:
-
Sharps: Needles, syringes, scalpels, or other sharps contaminated with this compound must be placed in a designated sharps container for hazardous chemical waste.[7][8] Do not place these in a standard biohazardous sharps container unless they are also biologically contaminated.
-
Glassware and Plasticware: Pipette tips, tubes, flasks, and other disposable labware contaminated with this compound should be collected in a designated, lined container for solid hazardous waste.
-
Label the container "Solid Hazardous Waste" and list the contaminant: "this compound".
-
Store the container in the SAA for EHS pickup.
Spill Cleanup:
-
Alert personnel in the immediate area and restrict access.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent material (spill pads, vermiculite, or sand).
-
For spills of the solid compound, carefully sweep it up, avoiding the creation of dust.
-
Collect all cleanup materials in a sealable bag or container.
-
Label the container as "Hazardous Waste" and list the spilled chemical ("this compound") and the absorbent material.
-
Decontaminate the spill surface with an appropriate solvent and then soap and water. Collect the decontamination materials as hazardous waste.
-
Arrange for pickup of the waste by EHS.
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision workflow for the safe disposal of this compound waste streams.
Disclaimer: This document provides general guidance. Always consult your institution's specific waste management policies and the Safety Data Sheet (SDS) for this compound before handling and disposal. In case of uncertainty, contact your institution's Environmental Health and Safety (EHS) department for clarification.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. mybiosource.com [mybiosource.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. odu.edu [odu.edu]
- 6. Chemical & Hazardous Waste Disposal at IU Regionals: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. easyrxcycle.com [easyrxcycle.com]
- 8. research.hawaii.edu [research.hawaii.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
